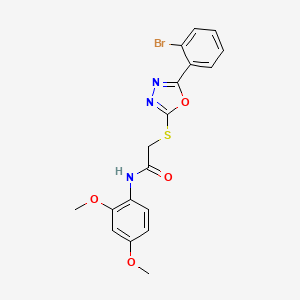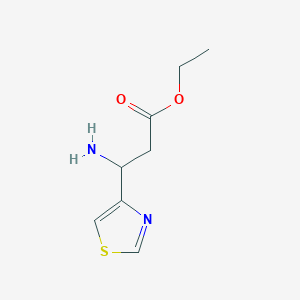
((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol” is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with benzyl and benzylamino groups, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol” typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzyl Groups: Benzyl groups can be introduced via alkylation reactions using benzyl halides.
Amination: The benzylamino group can be introduced through reductive amination or other suitable amination reactions.
Hydroxylation: The hydroxyl group can be introduced through selective reduction or other hydroxylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine ring.
Substitution: The benzyl and benzylamino groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution Reagents: Halides, nucleophiles, etc.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehydroxylated compounds.
Substitution Products: Compounds with modified benzyl or benzylamino groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Receptor Binding: It may interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which “((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol” exerts its effects can involve:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways: Signal transduction pathways, metabolic pathways, etc.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)ethanol
- ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)propanol
Uniqueness
- Structural Features : The specific arrangement of benzyl and benzylamino groups.
- Chemical Properties : Unique reactivity due to the presence of the hydroxyl group.
- Biological Activity : Distinct interactions with biological targets.
Eigenschaften
Molekularformel |
C19H24N2O |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
[(2S,3R)-1-benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C19H24N2O/c22-15-19-18(20-13-16-7-3-1-4-8-16)11-12-21(19)14-17-9-5-2-6-10-17/h1-10,18-20,22H,11-15H2/t18-,19-/m1/s1 |
InChI-Schlüssel |
DYOKZZGRVMNKAH-RTBURBONSA-N |
Isomerische SMILES |
C1CN([C@@H]([C@@H]1NCC2=CC=CC=C2)CO)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(C(C1NCC2=CC=CC=C2)CO)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11780095.png)
![6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11780104.png)


![6-(tert-Butyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780115.png)



![2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11780128.png)


![3-amino-N-(2,5-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11780144.png)

